molecular formula C16H23NO3 B3163371 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883546-01-8

3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No. B3163371
CAS RN: 883546-01-8
M. Wt: 277.36 g/mol
InChI Key: UMZBMKKCMSEYMV-UHFFFAOYSA-N
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Description

The compound “3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

Novel Copolymers Synthesis

Research has demonstrated the synthesis of various trisubstituted ethylenes, including those with methoxy and methyl substituents, through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes. These compounds were then copolymerized with styrene, showcasing the versatility and reactivity of such structures in creating novel copolymers. The studies on these compounds highlight the detailed characterizations through CHN analysis, IR, 1H, and 13C-NMR, providing a foundation for understanding the copolymerization behavior and properties of these materials. The copolymers were analyzed for their compositions, molecular structures, and decomposition characteristics, offering insights into their potential applications in materials science, particularly in creating polymers with specific physical and chemical properties (Kharas et al., 2015).

Structural and Cytotoxicity Studies

Another aspect of research involves the synthesis of silver(I) complexes with variants of methoxybenzaldehyde thiosemicarbazones. These complexes were characterized and evaluated for their cytotoxic activity against human tumor cells. The research provides valuable information on the structural attributes and potential biomedical applications of these complexes, particularly in the development of therapeutic agents. The ability to induce apoptosis and affect the mitochondrial membrane potential in cancer cells highlights the biomedical relevance of such compounds (Silva et al., 2020).

Microwave-Assisted Synthesis

Further research demonstrates the efficiency of microwave-assisted synthesis techniques in producing substituted phenylpropionic acids from benzaldehydes, including methoxy substituted variants. This method underscores the importance of efficient synthesis techniques in organic chemistry, potentially applicable to the synthesis of compounds similar to 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde. The rapid and efficient synthesis approach could be advantageous for producing a wide range of chemical compounds for various applications, including material science and medicinal chemistry (Sharma et al., 2003).

Safety and Hazards

Safety and hazards associated with piperidine derivatives can vary. For example, 4-Piperidinemethanol is classified as Skin Corr. 1B and has hazard statements including H314 . Personal Protective Equipment including dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

The future directions in the study of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines will continue to be explored .

properties

IUPAC Name

3-methoxy-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13-6-8-17(9-7-13)10-11-20-16-14(12-18)4-3-5-15(16)19-2/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBMKKCMSEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193037
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883546-01-8
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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